molecular formula C17H11F3N2O3 B2587656 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 898373-46-1

3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

Katalognummer: B2587656
CAS-Nummer: 898373-46-1
Molekulargewicht: 348.281
InChI-Schlüssel: IFIIJDRCLSSVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran derivative characterized by a carboxamide group at position 2 and a 4-(trifluoromethyl)benzamido substituent at position 3. The benzofuran core provides a rigid aromatic scaffold, while the trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing molecular interactions.

Eigenschaften

IUPAC Name

3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-7-5-9(6-8-10)16(24)22-13-11-3-1-2-4-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIIJDRCLSSVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-

Biologische Aktivität

3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure

The compound features a benzofuran core structure, which is known for its diverse biological activities. The trifluoromethyl group is particularly significant due to its influence on the compound's pharmacokinetic properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide:

  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : The compound has shown promise in inhibiting the growth of several bacterial strains.
  • Antifungal Activity : Research indicates potential efficacy against fungal pathogens.

Anticancer Activity

A study conducted on the cytotoxicity of benzofuran derivatives, including 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide, demonstrated significant activity against multiple cancer cell lines such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). The results indicated that the compound could induce apoptosis in these cell lines, suggesting a mechanism involving programmed cell death.

Case Study: Cytotoxicity Assay

In vitro assays were performed using the MTT method to evaluate the cytotoxic effects of 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide on various cancer cell lines. The following table summarizes the IC50 values obtained from the assays:

Cell LineIC50 (µM)Mechanism of Action
A54915.2Induction of apoptosis
ME-18012.7Cell cycle arrest
HT-2910.5Inhibition of proliferation

Antibacterial Activity

The antibacterial activity of the compound was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated that 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide exhibited moderate to strong inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Testing

The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results are presented in the following table:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

Antifungal Activity

Additionally, the antifungal properties were assessed against Candida albicans and Aspergillus niger. The compound displayed effective antifungal activity, particularly at higher concentrations.

Case Study: Antifungal Efficacy

The antifungal activity was quantified using an agar diffusion method. The following table summarizes the findings:

Fungal StrainZone of Inhibition (mm)
Candida albicans18
Aspergillus niger15

The exact mechanism by which 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets leading to disruption of metabolic pathways essential for cell survival.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives, including 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide. In vitro assays have demonstrated that benzofuran-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Screening : Compounds similar to 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide were screened by the National Cancer Institute (NCI) for their ability to inhibit the growth of cancer cells. The results indicated promising activity against several human tumor cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer potency .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival. For example, some benzofuran derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

Enzyme Inhibition

The compound's structural characteristics make it suitable for targeting various enzymes involved in disease pathways:

  • EGFR Inhibition : Research has highlighted the potential of benzofuran derivatives as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in treating lung cancer. Molecular docking studies indicate that these compounds can effectively bind to the active sites of EGFR, leading to reduced cell proliferation .
  • Kinase Inhibition : Similar compounds have been explored for their ability to inhibit protein kinases associated with cancer progression, suggesting a broader application in targeted cancer therapies.

Material Science

Beyond medicinal applications, 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide may also find utility in material science:

  • Polymer Development : The unique chemical properties of this compound can be leveraged in developing advanced materials with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance material performance for industrial applications.

Case Studies and Research Findings

StudyFocusFindings
NCI ScreeningAnticancer ActivityIdentified significant cytotoxic effects against multiple tumor cell lines .
Molecular DockingEGFR InhibitionDemonstrated effective binding interactions with EGFR; potential as lung cancer therapeutics .
Kinase Inhibition StudiesEnzyme TargetingConfirmed inhibition of CDKs; potential for development as targeted cancer drugs .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Property Comparisons

Compound Name Benzamido Substituent Carboxamide Substituent Molecular Weight Key Effects/Properties
3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide 4-(Trifluoromethyl)benzamido -NH2 ~372.3 High electron-withdrawing effect; improved metabolic stability; moderate lipophilicity
SI106: 3-[4-(Diethylamino)benzamido]benzofuran-2-carboxamide 4-(Diethylamino)benzamido -NH2 351.39 Electron-donating diethylamino group enhances solubility in polar solvents
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide -NH2 (not benzamido) -NH(4-methylphenyl) 297.31 Increased lipophilicity due to 4-methylphenyl; altered hydrogen-bonding capacity
3-(2-Chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide 2-Chlorobenzamido -NH(4-trifluoromethoxyphenyl) 510.82 Steric hindrance from ortho-Cl; enhanced lipophilicity from trifluoromethoxy group
3-(3-Phenoxybenzamido)-1-benzofuran-2-carboxamide 3-Phenoxybenzamido -NH2 372.37 Bulky phenoxy group may reduce membrane permeability but enable π-π stacking

Analysis of Substituent Effects

Electronic Effects

  • Diethylamino (SI106): The -N(CH₂CH₃)₂ group is electron-donating, which may reduce electrophilicity and alter solubility profiles compared to the target compound .

Steric and Lipophilic Effects

  • Phenoxy ( Compound): The bulky phenoxy group may hinder rotation around the benzamido bond, affecting conformational flexibility and target engagement .

Carboxamide Modifications

  • Unsubstituted (-NH2) : The target compound’s free carboxamide enables hydrogen bonding, critical for target affinity.
  • 4-Methylphenyl ( Compound) : Substitution with a lipophilic aryl group may enhance blood-brain barrier penetration but reduce polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves three key steps: (i) Preparation of benzofuran-2-carboxylic acid via cyclization of substituted phenols, (ii) Amidation at the 3-position using 4-(trifluoromethyl)benzoyl chloride under HATU/DIPEA coupling conditions, and (iii) Final carboxamide formation via nucleophilic substitution. Challenges include controlling regioselectivity during benzofuran ring formation and avoiding hydrolysis of the trifluoromethyl group under acidic/basic conditions. Purification often requires HPLC or recrystallization from DMSO/water mixtures .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm amide bond formation and benzofuran ring integrity; ¹⁹F NMR to verify the trifluoromethyl group (δ ≈ -63 ppm).
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ calculated for C₁₇H₁₂F₃N₂O₃: 365.0851).
  • X-ray crystallography : To resolve ambiguity in regiochemistry or crystal packing effects.
    Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What in vitro bioactivity screening strategies are appropriate for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide-rich structure. Use fluorescence polarization assays for binding affinity studies. For cytotoxicity, employ MTT assays in cancer cell lines (e.g., HCT-116 or HepG2) with EC₅₀ calculations. Include positive controls (e.g., staurosporine) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify:

  • Benzofuran core : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance metabolic stability.
  • Trifluoromethylbenzamido group : Replace with difluoromethyl or pentafluorosulfanyl analogs to assess hydrophobicity effects.
  • Carboxamide moiety : Explore methyl or ethyl ester prodrugs to improve solubility.
    Evaluate changes via SPR (surface plasmon resonance) for target binding kinetics and ADME assays (e.g., microsomal stability) .

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, redox-active impurities). Mitigation strategies:

  • Orthogonal assays : Validate kinase inhibition via both radiometric and luminescence-based methods.
  • Counter-screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives.
  • Data normalization : Use Z’-factor scoring to assess assay robustness and exclude outlier datasets .

Q. What computational approaches are effective for predicting this compound’s target interactions?

  • Methodological Answer : Combine:

  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., PARP-1 or EGFR).
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
  • Pharmacophore modeling : Align electrostatic and hydrophobic features with known inhibitors. Cross-validate predictions with experimental mutagenesis data .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer : Address poor aqueous solubility (<10 µM) via:

  • Co-solvents : Use 10% Cremophor EL/ethanol in PBS for IP/IV administration.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release.
  • Salt formation : Explore hydrochloride or mesylate salts to enhance dissolution rates. Monitor plasma stability via LC-MS/MS pharmacokinetic profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.